Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate
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Overview
Description
Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoate ester linked to a butanamido group, which is further connected to a formamido-imino structure. The presence of a chloro-substituted phenyl group adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Introduction of the Butanamido Group: This step involves the reaction of the benzoate ester with butanoyl chloride in the presence of a base such as pyridine.
Attachment of the Formamido-Imine Structure: This involves the reaction of the intermediate with formamide and an appropriate dehydrating agent.
Incorporation of the Chloro-Substituted Phenyl Group: This final step involves the reaction of the intermediate with 3-chloro-2-methylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the formamido-imine structure can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar ester structure but lacks the complex side chains.
N-(3-chloro-2-methylphenyl)formamide: Shares the chloro-substituted phenyl group but lacks the ester and butanamido groups.
Uniqueness
Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amide linkages, along with the chloro-substituted phenyl group, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H23ClN4O5 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
ethyl 4-[[(3E)-3-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]butanoyl]amino]benzoate |
InChI |
InChI=1S/C22H23ClN4O5/c1-4-32-22(31)15-8-10-16(11-9-15)24-19(28)12-13(2)26-27-21(30)20(29)25-18-7-5-6-17(23)14(18)3/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,29)(H,27,30)/b26-13+ |
InChI Key |
XODHCBOHZZEEHA-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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